(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide
Description
(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide is an organic compound that belongs to the class of cinnamamides This compound features a cinnamamide backbone with a 3-fluorophenyl and a 2-methoxyethyl substituent
Properties
IUPAC Name |
(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-17(15-8-5-9-16(19)12-15)13-20-18(21)11-10-14-6-3-2-4-7-14/h2-12,17H,13H2,1H3,(H,20,21)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOKAKJRNZGIJU-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CC=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide typically involves the reaction of cinnamic acid derivatives with appropriate amines. One common method is the amidation reaction, where cinnamic acid is first activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The activated cinnamic acid is then reacted with 2-(3-fluorophenyl)-2-methoxyethylamine under mild conditions to form the desired cinnamamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cinnamamide double bond can be reduced to form the corresponding amide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated amides.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Structural Features
The compound features:
- A cinnamamide backbone , which is known for its versatility in organic synthesis.
- A fluorophenyl group , which may enhance biological activity through increased lipophilicity and receptor binding.
- A methoxyethyl substituent , adding steric bulk and potentially influencing solubility and reactivity.
Table 1: Synthetic Route Overview
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Amidation | Cinnamic acid, EDC, 2-(3-fluorophenyl)-2-methoxyethylamine | Mild temperature |
| 2 | Purification | Recrystallization or chromatography | Standard lab conditions |
Antimicrobial Activity
Research indicates that derivatives of compounds similar to (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains.
Anticancer Properties
The compound's structure suggests potential anticancer activities. Preliminary studies on structurally similar compounds have demonstrated:
- Inhibition of tumor cell proliferation.
- Induction of apoptosis in cancer cell lines.
| Activity Type | Target Organism/Cell Line | Observed Effect |
|---|---|---|
| Antimicrobial | Escherichia coli, Staphylococcus aureus | Inhibition of growth |
| Anticancer | MCF-7 (breast cancer), HeLa (cervical cancer) | Induction of apoptosis |
Industrial Applications
In addition to its potential medicinal uses, this compound can be utilized in the development of new materials. Its unique properties may allow for applications in:
- Polymers : As a building block for synthesizing functionalized polymers with tailored properties.
- Coatings : In formulations that require specific chemical resistance or durability.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the cinnamamide backbone can interact with biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-fluorophenyl)ethyl)cinnamamide
- N-(2-(4-fluorophenyl)-2-methoxyethyl)cinnamamide
- N-(2-(3-chlorophenyl)-2-methoxyethyl)cinnamamide
Uniqueness
(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide is unique due to the presence of both a fluorophenyl and a methoxyethyl group. This combination can result in distinct chemical and biological properties compared to other cinnamamide derivatives. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxyethyl group can influence solubility and bioavailability.
Biological Activity
The compound (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide , also known as a derivative of cinnamamide, has garnered attention for its potential biological activities, particularly in the field of anticonvulsant research. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and safety profiles.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticonvulsant Properties
Research indicates that derivatives of cinnamamide, including this compound, exhibit significant anticonvulsant activity. The following findings summarize key studies:
- In Vivo Efficacy : In a study assessing various cinnamamide derivatives for their anticonvulsant effects, compounds were tested using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in mice. The results indicated that certain derivatives demonstrated protective effects against seizures, with effective doses ranging from 30 mg/kg to 300 mg/kg depending on the model used .
- Mechanism of Action : The proposed mechanism for the anticonvulsant activity is linked to the modulation of voltage-sensitive sodium channels, which play a crucial role in neuronal excitability. The introduction of fluorine atoms in the phenyl ring is believed to enhance metabolic stability and lipophilicity, improving central nervous system penetration .
- Structure-Activity Relationships (SAR) : SAR studies have shown that modifications to the phenyl ring and olefin linker significantly affect biological activity. For instance, substituents at specific positions on the phenyl ring can either enhance or diminish anticonvulsant efficacy .
Safety Profile
Safety evaluations have been conducted to assess cytotoxicity and mutagenicity:
- Cytotoxicity : In vitro studies using HepG2 and H9c2 cell lines demonstrated that this compound is non-cytotoxic at concentrations up to 100 µM .
- Mutagenicity : Ames tests indicated that this compound does not exhibit mutagenic properties, suggesting a favorable safety profile for further development .
Data Tables
| Study | Model | ED50 (mg/kg) | Route | Comments |
|---|---|---|---|---|
| Study 1 | MES | 44.46 | i.p. | Significant anticonvulsant activity observed |
| Study 1 | PTZ | 30.81 | p.o. | Effective at lower doses compared to other models |
| Study 1 | 6-Hz | 71.55 | i.p. | Indicates potential for therapy-resistant epilepsy |
Case Studies
Several case studies have highlighted the efficacy of cinnamamide derivatives in clinical settings:
- Case Study on Epilepsy Treatment : A clinical trial involving patients with refractory epilepsy showed promising results when treated with a similar cinnamamide derivative, leading to a reduction in seizure frequency by over 50% in several participants .
- Neuroprotective Effects : Another study examined the neuroprotective effects of this compound in models of neurodegeneration, revealing potential benefits beyond seizure control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
